N-Amidinododecanamide

Description

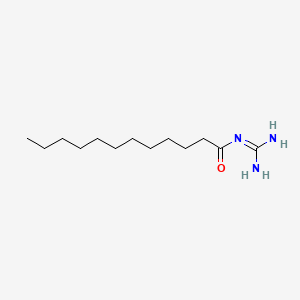

N-Amidinododecanamide (hypothetical structure inferred from related compounds) is a dodecanamide derivative featuring an amidino (-NH-C(=NH)-) functional group attached to the amide nitrogen. Amidines are known for their strong hydrogen-bonding capacity and basicity, which may enhance interactions in pharmaceutical or surfactant applications compared to alkyl-substituted amides.

Properties

CAS No. |

5634-27-5 |

|---|---|

Molecular Formula |

C13H27N3O |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

N-(diaminomethylidene)dodecanamide |

InChI |

InChI=1S/C13H27N3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)16-13(14)15/h2-11H2,1H3,(H4,14,15,16,17) |

InChI Key |

UAKWHKVDJCKNEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Amidinododecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with an amidine precursor under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the direct amidination of dodecanamide using an amidine reagent in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Amidinododecanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: this compound can participate in substitution reactions, where the amidine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-Amidinododecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Amidinododecanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from amidine-containing analogues.

Structural Differences and Implications

- Substituent Effects: Amidino Group: Enhances basicity and hydrogen-bonding vs. Dimethyl vs. Amine Oxide: N,N-Dimethyldodecanamide (neutral) is less polar than Dodecyldimethylamine N-oxide (charged), affecting solubility and surfactant behavior . Chain Length: Nonadecanamide (C19) has a longer hydrophobic tail than dodecanamides (C12), influencing micelle formation and lubricity .

Research Findings and Data Gaps

- Synthetic Challenges: Amidino groups require specialized reagents (e.g., N-Iodosuccinimide, CAS 516-12-1, for iodination steps), increasing synthesis complexity compared to alkylamides .

- Safety Profiles: Nonadecanamide and Dodecyldimethylamine N-oxide require stringent handling (e.g., skin/eye protection), whereas amidino-amides may pose unique toxicity risks needing further study .

Biological Activity

N-Amidinododecanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and biochemical research. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecane chain and an amidine functional group. The molecular formula is , which contributes to its amphiphilic nature, allowing it to interact effectively with lipid membranes. This structural feature enhances its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy . Research indicates that the compound can inhibit the growth of various bacteria and fungi. Its interactions with lipid membranes are crucial for its antimicrobial properties, as it disrupts membrane integrity, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The compound's hydrophobic dodecane chain facilitates penetration into lipid bilayers, compromising membrane integrity.

- Enzyme Modulation : Studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.

Case Study 1: Antimicrobial Coatings

A study explored the use of this compound in antimicrobial coatings for medical devices. The findings demonstrated significant reductions in bacterial colonization on surfaces treated with the compound compared to untreated controls. This application highlights its potential in preventing infections associated with medical implants.

Case Study 2: Drug Delivery Systems

Research has also investigated the use of this compound in drug delivery systems. Its ability to disrupt lipid membranes allows for enhanced permeability and drug release profiles, making it a promising candidate for formulating novel drug delivery vehicles.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological properties due to its combination of a long hydrophobic chain and an amidine group.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dodecanamide | Simple amide without amidine functionality | |

| Guanidine | Contains similar amidine structure | |

| N-Octanoylguanidine | Shorter alkyl chain; exhibits similar properties |

The unique combination of structural features in this compound enhances its solubility and biological activity compared to simpler amides or guanidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.